2,6-Dimethyl-3-(pyrrolidin-1-yl)aniline
Description
Properties
CAS No. |
1056963-14-4 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,6-dimethyl-3-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-9-5-6-11(10(2)12(9)13)14-7-3-4-8-14/h5-6H,3-4,7-8,13H2,1-2H3 |
InChI Key |
JBXQUYFREVUGPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N2CCCC2)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,6-Dimethyl-3-(pyrrolidin-1-yl)aniline
- CAS Registry Number : 1056963-14-4
- Molecular Formula : C₁₂H₁₈N₂ (calculated)
- Molecular Weight : 190.29 g/mol (calculated)
- Structure : Features a benzene ring substituted with:
- An amine (-NH₂) group at position 1 (aniline backbone).
- Methyl (-CH₃) groups at positions 2 and 6.
- A pyrrolidin-1-yl group (C₄H₈N) at position 3.
It is available at 95% purity for research purposes .
Comparative Analysis with Structurally Related Compounds
Structural Isomers of Dimethylaniline
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1056963-14-4 | C₁₂H₁₈N₂ | 190.29 | 2,6-dimethyl; 3-pyrrolidinyl; NH₂ |
| N,N-Dimethylaniline (mixed isomers) | 1300-73-8 | C₈H₁₁N | 121.18 | N,N-dimethyl; no pyrrolidine |
| 2,3-Dimethylaniline | 87-59-2 | C₈H₁₁N | 121.18 | 2,3-dimethyl; NH₂ |
| 2,4-Dimethylaniline | 95-64-7 | C₈H₁₁N | 121.18 | 2,4-dimethyl; NH₂ |
Key Differences :
Pyridine and Benzodioxin Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | 2306268-61-9 | C₂₃H₂₅N₃O₃ | 391.46 | Benzodioxin; pyridine; dimethylaminomethyl |
| (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate | - | ~C₁₄H₁₈N₂O₃ | ~278.31 | Pyridine; acrylate ester; methoxy |
Comparison :
Substituted Aniline Derivatives with Heterocyclic Moieties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(5-Amino-2-fluorophenyl)tetrahydro-2-furancarboxamide | 926261-96-3 | C₁₁H₁₃FN₂O₂ | 230.24 | Fluorine; tetrahydrofuran carboxamide |
| 1-(4-Aminophenyl)piperidin-4-one | 170011-70-8 | C₁₁H₁₄N₂O | 190.25 | Piperidinone; ketone |
Comparison :
- Fluorine substituent (926261-96-3): The electronegative fluorine atom enhances metabolic stability and binding interactions in drug design, a feature absent in the target compound .
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